Orsellinic Acid

Antioxidant Free Radical Scavenging DPPH Assay

Orsellinic acid (o-orsellinic acid) is the indispensable tetraketide building block for polyketide synthase (PKS) research and orsellinate-based drug discovery. Unlike close analogs lecanoric acid and orcinol, OA provides intermediate DPPH radical scavenging activity for SAR calibration and serves as the essential starting material for cytotoxic n-butyl orsellinate (sub-15 μg/mL IC50). As the archetypal output for non-reducing PKS validation in heterologous hosts, OA is the sentinel metabolite for cryptic pathway activation studies. Procure the benchmark standard trusted by leading metabolomics labs for microbial communication and fungal secondary metabolism research.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 480-64-8
Cat. No. B149530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrsellinic Acid
CAS480-64-8
Synonymsorsellinic acid
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)O)O)O
InChIInChI=1S/C8H8O4/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,9-10H,1H3,(H,11,12)
InChIKeyAMKYESDOVDKZKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Orsellinic Acid (CAS 480-64-8) Procurement Guide: Differentiated Fungal Polyketide for Antioxidant, Cytotoxicity and Biosynthetic Research


Orsellinic acid (CAS 480-64-8, synonym o-orsellinic acid), also known as 2,4-dihydroxy-6-methylbenzoic acid, is a phenolic benzoic acid derivative and a fundamental archetypal fungal polyketide [1]. As a simple tetraketide synthesized from one acetate starter unit and three malonyl units via orsellinic acid synthase (OrsA, a non-reducing polyketide synthase), it serves as the core biosynthetic precursor to a vast array of structurally complex secondary metabolites including the dimeric depside lecanoric acid and diverse orsellinates [2]. It is widely distributed across fungal taxa, notably in lichens and endophytic fungi, and has been validated as a benchmark molecule in polyketide synthase (PKS) functional characterization and heterologous expression studies [3].

Orsellinic Acid (480-64-8) Comparator Analysis: Why Lecanoric Acid, Orcinol and 3-Methylorsellinic Acid Cannot Substitute


Substituting orsellinic acid with close structural analogs or in-class compounds such as lecanoric acid (its depside dimer), orcinol (its decarboxylated analog), or 3-methylorsellinic acid (its C3-methylated derivative) leads to fundamentally divergent outcomes in both biological assays and synthetic applications. Direct comparative studies reveal that lecanoric acid and orcinol exhibit distinct, and in key cases, inferior activity profiles relative to orsellinic acid in DPPH radical scavenging and cytotoxic assays [1]. Furthermore, the biosynthetic and industrial utility of orsellinic acid is uniquely tied to its specific substitution pattern: the ortho-carboxyl group enables its role as a monomeric building block for depside formation and a substrate for polyketide synthase engineering, a capability absent in orcinol . The para-isomer, p-orsellinic acid, similarly occupies a distinct chemical space with industrial applications (e.g., diazo materials, tetracycline precursor) that do not overlap with the biological research applications of the ortho-isomer [2].

Orsellinic Acid vs. Analogs: Quantitative Evidence for Scientific Selection


DPPH Radical Scavenging Activity: Orsellinic Acid vs. Lecanoric Acid and Orcinol

Orsellinic acid demonstrates distinct and superior free radical scavenging activity compared to its structurally simplified analog orcinol in the DPPH assay, though it is less active than its dimer lecanoric acid. This quantitative ranking establishes a clear activity hierarchy: lecanoric acid > orsellinic acid > orcinol [1].

Antioxidant Free Radical Scavenging DPPH Assay

In Vitro Cytotoxic Activity: Orsellinic Acid Scaffold vs. Lecanoric Acid

The orsellinic acid scaffold, when modified via esterification to generate orsellinates, yields compounds with markedly enhanced cytotoxic activity compared to the parent depside lecanoric acid. n-Butyl orsellinate achieved IC50 values ranging from 7.2 to 14.0 μg/mL across four cancer cell lines, while lecanoric acid and methyl orsellinate were largely inactive (IC50 > 50 μg/mL) [1].

Cytotoxicity Anticancer SRB Assay

Polyketide Synthase Engineering: Orsellinic Acid vs. 3-Methylorsellinic Acid

Orsellinic acid (OA) is the direct product of engineered PKS constructs (e.g., Preu6-TEᴾʳᵉᵘ³) with high yield in Saccharomyces cerevisiae, distinguishing it from its C3-methylated derivative 3-methylorsellinic acid (3-MOA) which is produced by a distinct synthase (Preu3). The ability to produce OA via a 'non-native' engineered PKS provides a sustainable platform distinct from the natural pathways for 3-MOA . Furthermore, OA serves as a tetraketide byproduct in heterologous PKS1 expression systems producing pentaketide 1,3,6,8-tetrahydroxynaphthalene (T4HN), providing critical mechanistic insight into PKS chain-length control [1].

Polyketide Synthase Heterologous Expression TE Domain Engineering

Isomeric Differentiation: o-Orsellinic Acid vs. p-Orsellinic Acid Applications

o-Orsellinic acid (CAS 480-64-8, the compound under evaluation) is the naturally occurring fungal metabolite and biosynthetic monomer for depsides. In contrast, p-orsellinic acid esters serve distinct industrial roles as intermediates for thermally developable diazo duplicating materials and can be converted into the antibiotic tetracycline [1]. The substitution pattern dictates entirely separate procurement and application pathways.

Isomer Industrial Intermediate Tetracycline Precursor

Orsellinic Acid (480-64-8) Application Scenarios: Where This Compound Delivers Verified Value


Antioxidant Mechanism and Structure-Activity Relationship (SAR) Studies

Investigators conducting DPPH radical scavenging assays to establish SAR among lichen phenolic compounds should prioritize orsellinic acid as the intermediate-activity comparator. As demonstrated by Lopes et al., orsellinic acid occupies a defined position in the activity hierarchy between highly active lecanoric acid (depside dimer) and inactive orcinol (decarboxylated analog), enabling precise calibration of structure-function relationships within the depside-orsellinate biosynthetic pathway [1].

Anticancer Lead Generation via Scaffold Derivatization

For medicinal chemistry programs aiming to develop cytotoxic leads from fungal polyketide scaffolds, orsellinic acid serves as the essential starting material for orsellinate ester synthesis. Bogo et al. demonstrated that while the parent depside lecanoric acid is inactive (IC50 > 50 μg/mL), n-butyl orsellinate derived from the orsellinic acid scaffold achieves sub-15 μg/mL IC50 values across multiple carcinoma cell lines and outperforms cisplatin against B16-F10 melanoma [2].

Fungal Polyketide Synthase (PKS) Functional Characterization and Engineering

In heterologous expression systems using Saccharomyces cerevisiae or Aspergillus oryzae hosts, orsellinic acid serves as the archetypal tetraketide output for validating non-reducing PKS activity. Zhang et al. engineered a non-native Preu6-TEᴾʳᵉᵘ³ PKS that produces high yields of OA, providing a platform for sustainable biosynthesis of this foundational polyketide. Concurrently, Fujii et al. identified OA as the tetraketide byproduct of the PKS1 reaction, offering critical mechanistic evidence for chain-length control in iterative PKS systems [3].

Natural Product Biosynthesis and Metabolomics Reference Standard

Orsellinic acid is an indispensable analytical reference standard for metabolomics studies investigating fungal secondary metabolism, particularly in lichens and endophytic fungi. The landmark study by Schroeckh et al. established that intimate bacterial-fungal physical interaction specifically activates the silent gene cluster encoding orsellinic acid synthase (OrsA), the long-sought PKS responsible for biosynthesis of orsellinic acid and its downstream products including lecanoric acid and cathepsin K inhibitors F-9775A/B [4]. This regulatory mechanism positions OA as a sentinel metabolite for studying microbial communication and cryptic pathway activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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